1H-Benzimidazole, 2-chloro-1-cyclopropyl-
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Overview
Description
1H-Benzimidazole, 2-chloro-1-cyclopropyl- is a heterocyclic compound that features a benzimidazole core with a chlorine atom at the second position and a cyclopropyl group attached to the first position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- typically involves the cyclization of o-phenylenediamine with appropriate reagents. One common method includes the reaction of o-phenylenediamine with 2-chlorocyclopropanecarboxylic acid under acidic conditions to form the desired benzimidazole derivative . Another approach involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization process .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs high-yielding, scalable methods. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields . Additionally, environmentally benign solvents such as water can be used in oxidative cyclization strategies to produce benzimidazoles efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-chloro-1-cyclopropyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Major Products:
Scientific Research Applications
1H-Benzimidazole, 2-chloro-1-cyclopropyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor functions by interacting with binding sites, leading to various biological effects .
Comparison with Similar Compounds
- 1H-Benzimidazole, 2-chloro-1-methyl-
- 1H-Benzimidazole, 2-chloro-1-ethyl-
- 1H-Benzimidazole, 2-chloro-1-propyl-
Comparison: 1H-Benzimidazole, 2-chloro-1-cyclopropyl- is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other alkyl-substituted benzimidazoles. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Overview
1H-Benzimidazole, 2-chloro-1-cyclopropyl- is a heterocyclic compound characterized by a benzimidazole core with a chlorine atom at the second position and a cyclopropyl group at the first position. This compound is part of a larger class of benzimidazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- primarily involves its interaction with specific enzymes and receptors. The benzimidazole core can bind to active sites on enzymes, inhibiting their function. Additionally, it may modulate receptor activity by interacting with binding sites, leading to various physiological effects. This mechanism is crucial for understanding its therapeutic potential and guiding further research into its applications.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds within this class can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications on the benzimidazole ring can enhance potency against various pathogens, including resistant strains of bacteria and fungi .
Anticancer Properties
The anticancer potential of 1H-Benzimidazole derivatives has been highlighted in several studies. For example, certain derivatives have demonstrated the ability to inhibit DNA topoisomerases, enzymes essential for DNA replication and cell division. This inhibition can lead to cytotoxic effects in cancer cells. In vitro assays using HeLa and MCF7 cell lines have shown promising results for compounds with specific substitutions on the benzimidazole ring .
Anti-inflammatory Effects
Research also suggests that benzimidazole derivatives possess anti-inflammatory properties . They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This activity is particularly relevant for developing treatments for chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of 1H-Benzimidazole derivatives. Variations at specific positions on the benzimidazole ring can significantly impact their potency and selectivity towards biological targets. For instance, substituents at the C4 position have been shown to enhance antiviral activity against HIV-1 variants .
Case Studies
Several case studies illustrate the biological activity of 1H-Benzimidazole, 2-chloro-1-cyclopropyl-:
- Antiviral Activity : A study demonstrated that certain benzimidazole derivatives could inhibit HIV-1 reverse transcriptase (RT), with IC50 values in the low micromolar range. The crystal structure of one such derivative bound to RT provided insights into its binding mode and guided further optimization efforts .
- Cytotoxicity in Cancer Cells : In cytotoxicity assays against various cancer cell lines, specific benzimidazole derivatives exhibited significant cytostatic effects, leading to cell death at micromolar concentrations. The most active compounds were those with substitutions that enhanced their ability to interfere with DNA topoisomerase activity .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of multiple benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions led to enhanced antibacterial activity, particularly against resistant strains.
Properties
IUPAC Name |
2-chloro-1-cyclopropylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJWXQWZWIISCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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